Whitepaper: Profiling (1R,2S)-2-aminocyclohexane-1-sulfonamide hydrochloride in Medicinal Chemistry
Whitepaper: Profiling (1R,2S)-2-aminocyclohexane-1-sulfonamide hydrochloride in Medicinal Chemistry
Executive Summary
The pursuit of novel therapeutics relies heavily on structurally rigid, stereochemically defined building blocks. Among these, (1R,2S)-2-aminocyclohexane-1-sulfonamide hydrochloride (CAS: 2803755-71-5) has emerged as a pivotal intermediate in modern drug discovery[1]. This compound provides a cis-1,2-disubstituted cyclohexane scaffold that enforces specific conformational geometries, which is crucial for maximizing target binding affinity in structure-based drug design. This technical guide details its physicochemical properties, its mechanistic utility as a pharmacophore scaffold, and field-validated protocols for its integration into active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Analysis
Understanding the baseline metrics of this chiral building block is essential for precise reaction planning, stoichiometric calculations, and downstream analytical validation.
Table 1: Physicochemical Properties of CAS 2803755-71-5
| Property | Value | Causality / Significance |
| Chemical Name | (1R,2S)-2-aminocyclohexane-1-sulfonamide hydrochloride | Defines absolute stereochemistry (cis-configuration), dictating 3D spatial orientation[2]. |
| CAS Number | 2803755-71-5 | Unique identifier ensuring accurate procurement and regulatory tracking. |
| Molecular Formula | C₆H₁₅ClN₂O₂S | Indicates the hydrochloride salt form, which enhances shelf-life and stability[1]. |
| Molecular Weight | 214.72 g/mol | Required for exact stoichiometric calculations in synthetic workflows[1]. |
| Scaffold Type | Chiral Aliphatic Sulfonamide | Provides a dense network of hydrogen-bond donors/acceptors for target engagement. |
Expert Insight: The hydrochloride salt form is specifically chosen over the free base to prevent auto-condensation and oxidative degradation during long-term storage. This ensures a self-validating baseline of purity prior to initiating any synthetic application.
Mechanistic Role in Drug Development
The (1R,2S) stereocenter dictates a rigid cis relationship between the primary amine and the sulfonamide groups. This structural motif offers several mechanistic advantages:
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Conformational Restriction: The cyclohexane ring restricts the spatial arrangement of the attached pharmacophores. By locking the molecule into a favorable geometry, the entropic penalty typically incurred upon binding to a target protein's active site is significantly reduced.
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Bioisosterism: The sulfonamide moiety acts as a highly stable bioisostere for phosphates and carboxylic acids. It is frequently utilized in the design of protease inhibitors and carbonic anhydrase inhibitors due to its resistance to metabolic hydrolysis.
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Hydrogen Bonding Network: Once the primary amine is functionalized (e.g., via amide coupling), the adjacent primary sulfonamide remains available to act as a dual hydrogen bond donor and acceptor, critical for high-affinity target engagement.
Experimental Protocols: Amide Coupling Workflow
To demonstrate the practical utility of CAS 2803755-71-5, we outline a self-validating protocol for its coupling with a heterocyclic carboxylic acid—such as3[3]—to form an advanced API intermediate[4].
Rationale for Reagent Selection
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Coupling Agents (EDCI/HOBt): EDCI is selected because its urea byproduct is highly water-soluble, allowing for seamless removal via simple aqueous extraction. HOBt is added to form a highly reactive, yet stable, active ester intermediate. Causality: This suppresses racemization at sensitive stereocenters, ensuring the (1R,2S) configuration remains intact.
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Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered. Causality: It effectively deprotonates the hydrochloride salt of the aminocyclohexanesulfonamide to liberate the nucleophilic free amine without acting as a competing nucleophile against the active ester.
Step-by-Step Methodology
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Preparation of the Active Ester:
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In a flame-dried, nitrogen-purged round-bottom flask, dissolve 3.0 mmol of the carboxylic acid in 15 mL of anhydrous N,N-dimethylformamide (DMF).
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Add 3.3 mmol of EDCI and 3.3 mmol of HOBt. Stir the mixture at 0 °C for 30 minutes. Causality: Cooling prevents thermal degradation of the active ester and minimizes unwanted side reactions[4].
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Liberation of the Free Base:
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In a separate vial, suspend 3.0 mmol of (1R,2S)-2-aminocyclohexane-1-sulfonamide hydrochloride in 5 mL of DMF.
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Add 9.0 mmol of DIPEA. Causality: A 3-fold excess ensures complete neutralization of the HCl salt and maintains a sufficiently basic environment for the coupling step.
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Coupling Reaction:
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Transfer the free amine solution dropwise to the active ester mixture over 10 minutes.
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Allow the reaction to warm to room temperature (20–25 °C) and stir for 12 hours under a nitrogen atmosphere[4].
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Workup and Isolation:
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Quench the reaction with 20 mL of saturated aqueous NaHCO₃.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL). The water-soluble EDCI byproduct remains in the aqueous phase.
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Wash the combined organic layers with 1M HCl (to remove unreacted amine and trace DIPEA) and brine.
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Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude residue via silica gel flash chromatography or preparative HPLC to yield the pure target compound.
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Analytical Validation (Self-Validating System)
An experimental protocol is only as robust as its validation. To ensure the chemical integrity and stereochemical purity of the product post-coupling, the following self-validating analytical suite must be employed:
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Chiral HPLC: Compare the purified product against a racemic standard using a chiral stationary phase (e.g., Chiralpak AD-H) to confirm an enantiomeric excess (ee) of >99%.
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¹H and ¹³C NMR Spectroscopy: Analyze the coupling constant ( J ) between the protons at the C1 and C2 positions of the cyclohexane ring. A specific J -value profile will confirm the retention of the cis geometry, validating that no epimerization occurred during the basic coupling conditions.
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LC-MS: Confirm the exact mass of the coupled product, verifying that no desulfonylation or unexpected cleavage occurred during the EDCI/HOBt activation.
Workflow Visualization
The following diagram illustrates the logical flow, reagent causality, and phase transitions of the described amide coupling process.
Fig 1: Workflow for amide coupling of (1R,2S)-2-aminocyclohexane-1-sulfonamide HCl in API synthesis.
References
Sources
- 1. 1r 2s ephedrine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS:2155853-10-2, 4-Aminocyclohexane-1-sulfonamide hydrochloride-毕得医药 [bidepharm.com]
- 3. 117724-63-7 | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. 117724-63-7 | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
